Structural and Physicochemical Differentiation from the Des-dimethyl Analog
The target compound is differentiated from its direct analog, 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid (CAS 1256836-67-5), by the presence of a geminal dimethyl group at the 2-position. This single structural change results in a significant increase in molecular weight (222.20 vs. 194.14 g/mol) and calculated lipophilicity . In the context of drug discovery, the introduction of gem-dimethyl groups is a well-validated strategy to improve metabolic stability, as demonstrated by the evolution of the Syk inhibitor scaffold from earlier leads to R406, which also features a 2,2-dimethyl-3-oxo-pyrido-oxazine core [1].
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW = 222.20 g/mol; Formula = C10H10N2O4 |
| Comparator Or Baseline | 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid (CAS 1256836-67-5): MW = 194.14 g/mol; Formula = C8H6N2O4 |
| Quantified Difference | ΔMW = +28.06 g/mol (addition of one C and four H atoms). Qualitative increase in cLogP due to the hydrophobic gem-dimethyl substitution. |
| Conditions | Calculated molecular properties from chemical databases. |
Why This Matters
The increased molecular weight and lipophilicity of the target compound indicate a higher degree of structural complexity that is specifically associated with improved pharmacokinetic properties in lead molecules containing this motif, making it the preferred choice for medicinal chemistry campaigns over the des-dimethyl analog.
- [1] Braselmann, S., Taylor, V., Zhao, H., Wang, S., Sylvain, C., Baluom, M., ... & Grossbard, E. B. (2006). R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation. Journal of Pharmacology and Experimental Therapeutics, 319(3), 998-1008. View Source
